5'(R)-C-Methyladenosine

HIV Reverse Transcriptase Antiviral

Procure 5'(R)-C-Methyladenosine for validated HIV-1 reverse transcriptase inhibition (IC50 ~0.4 μM) and adenosine deaminase active-site probing. The 5'(R) stereochemistry and C-methyl position on the ribose ring confer unique enzyme interaction profiles not replicated by 2'- or 3'-C-methyladenosine regioisomers. This synthetic nucleoside analog serves as a conformational probe for biophysical studies and as a benchmark in antiviral screening. Ensure you demand the correct (R)-epimer—biological activity is stereospecific.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
CAS No. 57237-22-6
Cat. No. B8269893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'(R)-C-Methyladenosine
CAS57237-22-6
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O
InChIInChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)
InChIKeyDJUZHNZMVHIRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'(R)-C-Methyladenosine (CAS 57237-22-6): Stereochemically Defined Nucleoside Analog for Antiviral and Anticancer Research


5'(R)-C-Methyladenosine (also referenced under CAS 3253-81-4) is a purine nucleoside analog characterized by a stereospecific C-methyl group at the 5'-position of the ribose ring [1]. It serves as a functional analog of adenosine, ADP, and ATP, allowing for systematic variation of solution conformations in biochemical studies [2]. This compound is distinct from naturally occurring N6-methyladenosine (m6A) RNA modifications; it is a synthetic, stereochemically defined analog used primarily as a structural probe in enzymology and molecular biology, and as an inhibitor in antiviral and anticancer assays [3].

Why 5'(R)-C-Methyladenosine Cannot Be Substituted by Adenosine or Other C-Methyl Analogs in Critical Assays


Generic substitution of adenosine or other C-methyl analogs (e.g., 2'-C-methyladenosine, 3'-C-methyladenosine) for 5'(R)-C-Methyladenosine is scientifically invalid due to distinct enzyme interaction profiles and stereochemical requirements. The position of the methyl group on the ribose ring dictates the compound's interaction with key enzymes like Adenosine Deaminase (ADA) and HIV-1 Reverse Transcriptase (RT), as well as its conformational behavior . While 2'-C-methyladenosine is a known substrate for ADA and 3'-C-methyladenosine inhibits ribonucleotide reductase, 5'(R)-C-methyladenosine exhibits a unique ADA interaction profile and specific anti-HIV activity that is not replicated by its regioisomers [1]. Furthermore, the (R) stereochemistry at the 5' position is not a minor variation; it is a critical determinant of biological activity, as the (5'S) epimer may exhibit significantly different, or a lack of, efficacy in the same assays [2].

Quantitative Differentiation Evidence for 5'(R)-C-Methyladenosine vs. Analogs in Key Research Applications


Anti-HIV-1 Activity: Potent Inhibition of Reverse Transcriptase by 5'(R)-C-Methyladenosine

5'(R)-C-Methyladenosine demonstrates potent, dose-dependent inhibition of HIV-1 replication with a reported IC50 of approximately 0.4 μM against HIV-1 reverse transcriptase activity . This is a direct, measurable antiviral property that distinguishes it from many other nucleoside analogs which may require intracellular phosphorylation for activity or target different viral enzymes.

HIV Reverse Transcriptase Antiviral

Adenosine Deaminase (ADA) Interaction: Distinct Profile Compared to 2'-C-Methyladenosine

Studies on the substrate specificity of Adenosine Deaminase (ADA) using C'-methyl derivatives of adenosine reveal a key differentiation point. 2'-C-Methyladenosine is known to be deaminated by ADA, making it a substrate. In contrast, the interaction of 5'-C-methyladenosine with ADA is distinct, and its analogues have been used to analyze the enzyme's stereochemical model, which dictates substrate acceptance based on a specific N-type furanose ring conformation (4E----4T3----3E) . This difference in ADA susceptibility is a critical factor for applications where metabolic stability against deamination is required.

Enzymology Adenosine Deaminase Substrate Specificity

Stereochemical Purity and Synthesis: Catalyst-Controlled Production of the Pure (5'R) Epimer

A key differentiator for procurement is the availability of the stereochemically pure (5'R) epimer. The synthesis of 5'(R)-C-methyladenosine via Noyori asymmetric transfer hydrogenation (ATH) allows for catalyst-controlled, selective preparation of the (5'R) diastereomer in good yields, distinct from the (5'S) epimer [1]. This ensures that researchers are working with a single, defined stereoisomer, which is critical for reproducible biological activity, as the epimers are expected to have different biological properties. The method provides a three-step route to the key ketone intermediate in 75% overall yield [1].

Synthetic Chemistry Chiral Synthesis Stereochemistry

Optimal Research Applications for 5'(R)-C-Methyladenosine Based on Proven Differentiation


Antiviral Drug Discovery: Screening for HIV-1 Reverse Transcriptase Inhibitors

5'(R)-C-Methyladenosine is an ideal reference compound for antiviral screening programs focused on HIV-1. Its validated, dose-dependent inhibition of HIV-1 reverse transcriptase with an IC50 of approximately 0.4 μM provides a clear benchmark for evaluating novel nucleoside analogs in similar assays .

Enzymology Studies: Probing Adenosine Deaminase (ADA) Substrate Specificity and Conformational Requirements

This compound serves as a critical tool for investigating the active site topology and conformational preferences of ADA. Its distinct interaction profile, compared to 2'- and 3'-C-methyladenosine, makes it a valuable probe for understanding the enzyme's stereochemical model and the role of the furanose ring in substrate recognition .

Molecular Biology: Investigating the Role of Ribose Conformation in Nucleotide-Protein Interactions

As a functional analog of adenosine nucleotides that allows for systematic variation of solution conformation, 5'(R)-C-methyladenosine is uniquely suited for biophysical studies. Researchers can use it to dissect how subtle changes in the ribose ring's shape (due to the 5'-C-methyl group) affect binding to proteins, enzyme catalysis, and the structure of nucleic acids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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